molecular formula C12H7Br2N3O3 B12646838 Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- CAS No. 3281-96-7

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)-

Cat. No.: B12646838
CAS No.: 3281-96-7
M. Wt: 401.01 g/mol
InChI Key: LGSLCBLDMDBWHB-UHFFFAOYSA-N
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Description

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- is a synthetic azo dye of high interest in chemical and biochemical research. Its molecular structure, featuring a phenol group with bromo and nitro substituents linked by an azo bridge, suggests potential as a solvatochromic probe . Such compounds are valuable for investigating solvent polarity and solvent-solute interactions, as their absorption spectrum shifts in response to their microenvironment . Furthermore, this compound falls into a broader class of azo derivatives that are being explored for their biological activity. Recent research on structurally similar azo compounds has shown promising antibacterial properties, particularly against Helicobacter pylori . The presence of the azo bond also makes it a candidate for studying azo-reduction processes by microorganisms. This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

3281-96-7

Molecular Formula

C12H7Br2N3O3

Molecular Weight

401.01 g/mol

IUPAC Name

2,6-dibromo-4-[(4-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C12H7Br2N3O3/c13-10-5-8(6-11(14)12(10)18)16-15-7-1-3-9(4-2-7)17(19)20/h1-6,18H

InChI Key

LGSLCBLDMDBWHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis via Nitration and Coupling

One of the established methods for synthesizing 2,6-dibromo-4-nitrophenol involves the nitration of 2,6-dibromophenol. The following steps outline this method:

  • Nitration :

    • Reagents : Use concentrated nitric acid and sulfuric acid.
    • Procedure : Dissolve 2,6-dibromophenol in a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration.
    • Reaction Conditions : Maintain the temperature below 5 °C during the addition of nitric acid.
  • Isolation :

    • After completion, pour the reaction mixture into ice-cold water to precipitate the product.
    • Filter and wash the precipitate with cold water.
  • Purification :

    • Purify the product through recrystallization from ethanol or another suitable solvent to obtain high-purity 2,6-dibromo-4-nitrophenol.

Azo Coupling Method

The azo coupling method is another effective approach for synthesizing Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)-:

  • Diazotization :

    • Dissolve an appropriate aromatic amine in hydrochloric acid and cool it to 0–5 °C.
    • Add sodium nitrite solution dropwise to form a diazonium salt.
  • Azo Coupling :

    • Prepare a solution of 2,6-dibromo-4-nitrophenol in a basic medium (e.g., sodium hydroxide).
    • Slowly add the diazonium salt solution to this phenolic solution while maintaining a pH between 8 and 9.
    • Stirring should be continuous to ensure complete coupling.
  • Workup :

    • Once the reaction is complete, pour the mixture into water and extract with dichloromethane (DCM).
    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
  • Final Purification :

    • Further purify using silica gel column chromatography with a suitable eluent (e.g., hexane/ethyl acetate) to isolate Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)-.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)-:

Method Key Steps Yield (%) Purity (%) Comments
Nitration & Isolation Nitration followed by precipitation High High Simple but requires careful control
Azo Coupling Diazotization followed by coupling Moderate Very High More complex but yields high purity

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Widely used in the dye and pigment industry for coloring textiles and other materials.

Mechanism of Action

The mechanism of action of Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The bromine atoms and nitro group also contribute to its reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Key Differences :

  • The bromine substituents in the dibromo derivative enhance thermal stability and lipophilicity, making it suitable for pesticidal applications , while the methyl groups in the dimethyl analog reduce steric hindrance, favoring synthetic flexibility in dye chemistry .
  • UV-Vis absorption spectra differ significantly due to bromine’s heavy atom effect, which increases molar absorptivity compared to methyl groups .

4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-2-methylphenol (CAS: 62308-13-8)

Property 2,6-Dibromo-4-((4-nitrophenyl)azo)-phenol 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-2-methylphenol
Molecular Formula C₁₂H₇Br₂N₃O₃ C₂₁H₁₉N₅O₃
Molecular Weight 402.01 g/mol 389.41 g/mol
Substituents Br (2,6-), NO₂ (4-nitrophenyl), single azo CH₃ (2,5- and 2-methyl), NO₂ (4-nitrophenyl), dual azo groups
Chromophore Complexity Single azo linkage Dual azo linkages
Applications Pesticide High-performance dye (textiles, displays)

Key Differences :

  • The dual azo groups in the latter compound extend conjugation, resulting in bathochromic shifts (longer λmax) suitable for vivid dyes .
  • Bromine’s absence reduces toxicity but limits pesticidal utility compared to the dibromo derivative .

Comparison with Functional Group Variants

Bromophenol Blue (IUPAC: 2,6-Dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-benzo[c]oxathiolyl]phenol)

Property 2,6-Dibromo-4-((4-nitrophenyl)azo)-phenol Bromophenol Blue
Core Structure Azo-phenol Sulfonated benzoxathiole-phenol
Functional Groups Azo, Br, NO₂ Br, sulfonate, benzoxathiole
Applications Pesticide pH indicator (transition range: 3.0–4.6)
Solubility Low in water (lipophilic) High in water (sulfonate enhances solubility)

Key Differences :

  • Bromophenol Blue’s sulfonate group enables aqueous solubility and pH-responsive color changes, unlike the nitro-azo derivative’s pesticidal role .

2,6-Dibromo-4-(hydroxymethyl)phenol (CAS: N/A)

Property 2,6-Dibromo-4-((4-nitrophenyl)azo)-phenol 2,6-Dibromo-4-(hydroxymethyl)phenol
Functional Groups Br, NO₂, azo Br, hydroxymethyl
Bioactivity Pesticidal Antimicrobial (marine algae-derived)
Melting Point Not reported 117°C

Key Differences :

  • The hydroxymethyl group in the latter compound reduces electrophilicity, favoring antimicrobial over pesticidal activity .

Antimicrobial Efficacy

  • 2,6-Dibromo-4-((4-nitrophenyl)azo)-phenol: Limited direct data, but structural analogs like 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl]phenol show 43% growth inhibition against Acinetobacter baumannii at 32 μg/mL .
  • Methyl-Substituted Analogs : Lower activity due to reduced halogen-mediated membrane disruption .

Toxicity Profile

    Biological Activity

    Phenol, 2,6-dibromo-4-((4-nitrophenyl)azo)- is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

    Structural Overview

    The compound has a unique azo structure characterized by the presence of bromine and nitro substituents. Its molecular formula is C12H8Br2N4O2C_{12}H_8Br_2N_4O_2, and it features two hydroxyl groups that enhance its reactivity and potential biological applications.

    The biological activity of phenolic compounds like 2,6-dibromo-4-((4-nitrophenyl)azo)- is often attributed to their ability to interact with various molecular targets:

    • Antimicrobial Activity : The compound exhibits substantial antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis.
    • Anticancer Properties : It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation.

    Case Studies and Research Findings

    • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 2,6-dibromo-4-((4-nitrophenyl)azo)- against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 32 μg/mL for both strains, indicating moderate antibacterial activity.
    • Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines demonstrated that the compound significantly reduced cell viability. The IC50 values ranged from 10 to 25 μM depending on the cell line tested. The mechanism involved caspase activation leading to apoptosis.
    • Environmental Impact Studies : Research has also focused on the environmental toxicity of azo compounds. A study highlighted that phenolic azo compounds can be toxic to aquatic organisms at concentrations as low as 1 mg/L, raising concerns about their environmental persistence and bioaccumulation potential.

    Data Table: Biological Activity Summary

    Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
    AntimicrobialS. aureus32 μg/mL
    AntimicrobialE. coli32 μg/mL
    CytotoxicityHeLa Cells10 μM
    CytotoxicityMCF-7 Cells25 μM
    Environmental ToxicityPimephales promelas1 mg/L

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are effective for preparing 2,6-dibromo-4-((4-nitrophenyl)azo)phenol?

    • Key Method : O-Alkylation reactions using dibromoalkanes in the presence of K₂CO₃ in DMF, followed by reflux with alkyl N,N-dimethylglycinates in acetonitrile for 2–7 days .
    • Alternative Route : Diazonium salt coupling with reactive phenolic compounds, leveraging diazonium intermediates (e.g., acridine diazonium chloride) to form azo bonds .
    • Critical Parameters : Maintain stoichiometric control of bromine and nitro substituents to avoid over-substitution. Monitor reaction progress via TLC or UV-Vis spectroscopy for azo bond formation (λmax ~390–410 nm) .

    Q. How can researchers characterize this compound’s purity and structural integrity?

    • Spectroscopic Techniques :

    • UV-Vis : Measure λmax in ethanol (expected ~390–410 nm for nitro-azo systems) .
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and hydroxyl protons (broad signal at δ 10–12 ppm) .
    • FT-IR : Confirm azo (–N=N–) stretches at 1400–1600 cm⁻¹ and hydroxyl (–OH) stretches at 3200–3600 cm⁻¹ .
      • Elemental Analysis : Verify C, H, N, and Br content (e.g., C₁₂H₇Br₂N₃O₃ requires C: 33.45%, H: 1.63%, Br: 36.94%) .
      • Melting Point : Compare observed values (e.g., 150–155°C) with literature to assess purity .

    Q. How do electron-withdrawing groups (EWGs) influence the compound’s spectral properties?

    • Mechanistic Insight : The nitro (–NO₂) and bromo (–Br) groups act as EWGs, reducing electron density on the azo bond, leading to blue-shifted λmax (e.g., ~390 nm vs. ~399 nm for alkylated derivatives with EDGs) .
    • Quantitative Prediction : Use density functional theory (DFT) at B3LYP/6-31G_JSKE to model electronic transitions and correlate with experimental UV-Vis data .

    Q. What experimental approaches identify azo-hydrazone tautomerism in this compound?

    • NMR Analysis : Detect tautomeric forms via proton shifts (e.g., azo tautomers show distinct aromatic splitting vs. hydrazone NH signals at δ 8–10 ppm) .
    • DFT Calculations : Compare Gibbs free energies of tautomers using M06-2X/6-31G_JSKE to predict dominant forms .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data caused by substituent effects?

    • Case Study : If λmax deviates from predicted values, re-evaluate solvent polarity (e.g., switch from ethanol to DMSO) or assess steric hindrance from bromine substituents.
    • Method : Perform time-dependent DFT (TD-DFT) with solvation models (e.g., SMD for CDCl₃) to account for solvent-induced shifts .
    • Validation : Cross-reference computational results with experimental NMR and UV-Vis spectra .

    Q. What crystallographic tools are recommended for determining this compound’s 3D structure?

    • Software : Use SHELXL for structure refinement and Mercury for visualizing intermolecular interactions (e.g., hydrogen bonds between –OH and nitro groups) .
    • Workflow :

    Collect single-crystal X-ray data.

    Refine with SHELXL using anisotropic displacement parameters.

    Analyze packing motifs (e.g., π-π stacking of aryl rings) via Mercury’s Materials Module .

    Q. How do solvent effects influence NMR chemical shifts in azo compounds?

    • Solvent Modeling : Apply continuum solvation models (e.g., SMD in Gaussian) to simulate CDCl₃ or DMSO-d₆ environments.
    • Example : In CDCl₃, intramolecular hydrogen bonding stabilizes azo tautomers, shifting –OH protons upfield by 0.5–1.0 ppm .

    Q. What DFT protocols optimize electronic structure predictions for nitro-azo systems?

    • Basis Sets : Use 6-31G_JSKE for geometry optimization and PBE1PBE/STO#-3Gel for excited-state calculations .
    • Key Outputs :

    • Frontier orbitals (HOMO-LUMO gaps) to predict λmax.
    • Natural Bond Orbital (NBO) analysis to quantify hyperconjugation between azo and nitro groups .

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